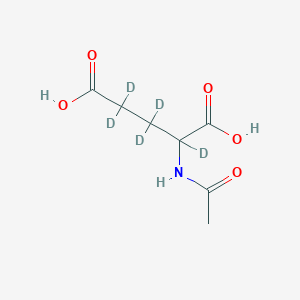

Monomethyl Phthalate-d4 O-Beta-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “O-” refers to the oxide ion, which is a negatively charged ion of oxygen. It is commonly found in various oxides, which are compounds containing at least one oxygen atom bonded to another element. The oxide ion plays a crucial role in many chemical reactions and is a fundamental component in various industrial and biological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Direct Combination: : One of the simplest methods to prepare oxides is by the direct combination of oxygen with other elements. For example, magnesium reacts with oxygen to form magnesium oxide: [ 2 \text{Mg} + \text{O}_2 \rightarrow 2 \text{MgO} ]

-

Decomposition of Compounds: : Certain compounds decompose upon heating to form oxides. For example, calcium carbonate decomposes to form calcium oxide and carbon dioxide: [ \text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2 ]

-

Oxidation of Metals: : Metals can be oxidized to form oxides. For instance, iron reacts with oxygen to form iron(III) oxide: [ 4 \text{Fe} + 3 \text{O}_2 \rightarrow 2 \text{Fe}_2\text{O}_3 ]

Industrial Production Methods

-

Electrolytic Oxidation: : This method involves the use of electrolysis to produce oxides. For example, aluminum oxide is produced by electrolyzing molten aluminum oxide in the Hall-Héroult process.

-

Thermal Decomposition: : Industrially, oxides can be produced by the thermal decomposition of carbonates, hydroxides, or nitrates. For example, zinc oxide is produced by the thermal decomposition of zinc carbonate: [ \text{ZnCO}_3 \rightarrow \text{ZnO} + \text{CO}_2 ]

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : Oxides can undergo oxidation reactions. For example, sulfur dioxide can be oxidized to sulfur trioxide: [ 2 \text{SO}_2 + \text{O}_2 \rightarrow 2 \text{SO}_3 ]

-

Reduction: : Oxides can be reduced to their respective elements. For example, iron(III) oxide can be reduced to iron using carbon monoxide: [ \text{Fe}_2\text{O}_3 + 3 \text{CO} \rightarrow 2 \text{Fe} + 3 \text{CO}_2 ]

-

Substitution: : Oxides can undergo substitution reactions. For example, silicon dioxide reacts with hydrofluoric acid to form silicon tetrafluoride and water: [ \text{SiO}_2 + 4 \text{HF} \rightarrow \text{SiF}_4 + 2 \text{H}_2\text{O} ]

Common Reagents and Conditions

Oxidizing Agents: Oxygen, ozone, and hydrogen peroxide are common oxidizing agents used in reactions involving oxides.

Reducing Agents: Carbon monoxide, hydrogen, and metals like aluminum are common reducing agents.

Reaction Conditions: High temperatures and specific catalysts are often required to facilitate these reactions.

Major Products Formed

Oxidation: Higher oxides, such as sulfur trioxide from sulfur dioxide.

Reduction: Pure metals, such as iron from iron(III) oxide.

Substitution: New compounds, such as silicon tetrafluoride from silicon dioxide.

Applications De Recherche Scientifique

Chemistry

Catalysts: Oxides like titanium dioxide are used as catalysts in various chemical reactions, including the production of sulfuric acid and the decomposition of pollutants.

Materials Science: Oxides are used in the development of ceramics, glass, and other advanced materials.

Biology

Enzymatic Reactions: Oxides play a role in enzymatic reactions, such as those involving cytochrome oxidase in cellular respiration.

Antioxidants: Certain oxides, like manganese dioxide, are used as antioxidants to protect cells from oxidative damage.

Medicine

Medical Imaging: Oxides like gadolinium oxide are used as contrast agents in magnetic resonance imaging (MRI).

Drug Delivery: Oxides are used in the development of drug delivery systems, such as iron oxide nanoparticles for targeted drug delivery.

Industry

Construction: Oxides like calcium oxide are used in the production of cement and concrete.

Electronics: Oxides like silicon dioxide are used in the manufacturing of semiconductors and electronic devices.

Mécanisme D'action

The mechanism of action of oxides depends on their specific application. For example, in catalysis, oxides like titanium dioxide facilitate reactions by providing a surface for reactants to adsorb and react. In biological systems, oxides like cytochrome oxidase facilitate the transfer of electrons in cellular respiration. The molecular targets and pathways involved vary widely depending on the specific oxide and its application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Peroxides (O2^2-): Compounds containing the peroxide ion, such as hydrogen peroxide.

Superoxides (O2^-): Compounds containing the superoxide ion, such as potassium superoxide.

Hydroxides (OH^-): Compounds containing the hydroxide ion, such as sodium hydroxide.

Uniqueness

Oxidation States: The oxide ion typically has an oxidation state of -2, whereas peroxides have an oxidation state of -1, and superoxides have an oxidation state of -1/2.

Reactivity: Oxides are generally less reactive than peroxides and superoxides, making them more stable and suitable for a wider range of applications.

Applications: Oxides have a broader range of applications, from catalysis and materials science to medicine and industry, due to their stability and versatility.

Propriétés

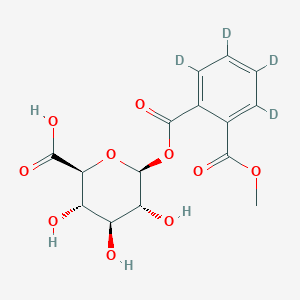

Formule moléculaire |

C15H16O10 |

|---|---|

Poids moléculaire |

360.31 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-methoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H16O10/c1-23-13(21)6-4-2-3-5-7(6)14(22)25-15-10(18)8(16)9(17)11(24-15)12(19)20/h2-5,8-11,15-18H,1H3,(H,19,20)/t8-,9-,10+,11-,15-/m0/s1/i2D,3D,4D,5D |

Clé InChI |

HIJXKMHXOVKBEK-WUVBWFGOSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |

SMILES canonique |

COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

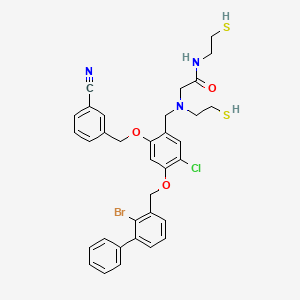

![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)

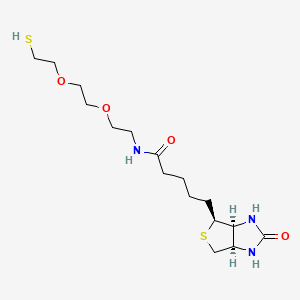

![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)